

# Part 1: Core Molecular Architecture and Physicochemical Profile

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## Compound of Interest

**Compound Name:** 4-(4-Bromophenyl)thiazole-2-carboxylic acid

**Cat. No.:** B1517718

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The utility of any synthetic building block begins with a fundamental understanding of its structure and inherent properties. **4-(4-Bromophenyl)thiazole-2-carboxylic acid** is a molecule designed for purpose, combining a biologically active thiazole core with functional groups amenable to diverse chemical transformations.

## Chemical Identity

A precise identification is paramount for regulatory compliance, reproducibility, and sourcing. The key identifiers for this compound are summarized below.

Identifier	Value	Source
CAS Number	886366-94-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	284.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-(4-bromophenyl)thiazole-2-carboxylic acid	
SMILES	O=C(O)C1=NC(C2=CC=C(Br)C=C2)=CS1	<a href="#">[1]</a>
InChI Key	JZGOVEPJNODGBT-UHFFFAOYSA-N	<a href="#">[1]</a>

## Structural Analysis

The molecule's structure is a composite of three key functional domains:

- The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen atoms. The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and known to confer a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] Its planarity and electron distribution are critical for molecular interactions with biological targets.
- The C2-Carboxylic Acid: This functional group serves as a key synthetic handle. It can be converted into esters, amides, or other derivatives, allowing for the exploration of structure-activity relationships (SAR). Its acidic nature also influences the molecule's overall polarity and solubility.
- The C4-(4-Bromophenyl) Group: This substituent provides steric bulk and, more importantly, a site for further chemical elaboration. The bromine atom is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl groups to build molecular complexity.[2]

The juxtaposition of these groups creates a versatile platform for generating libraries of complex derivatives for screening and lead optimization.

## Part 2: Rational Synthesis and Mechanistic Considerations

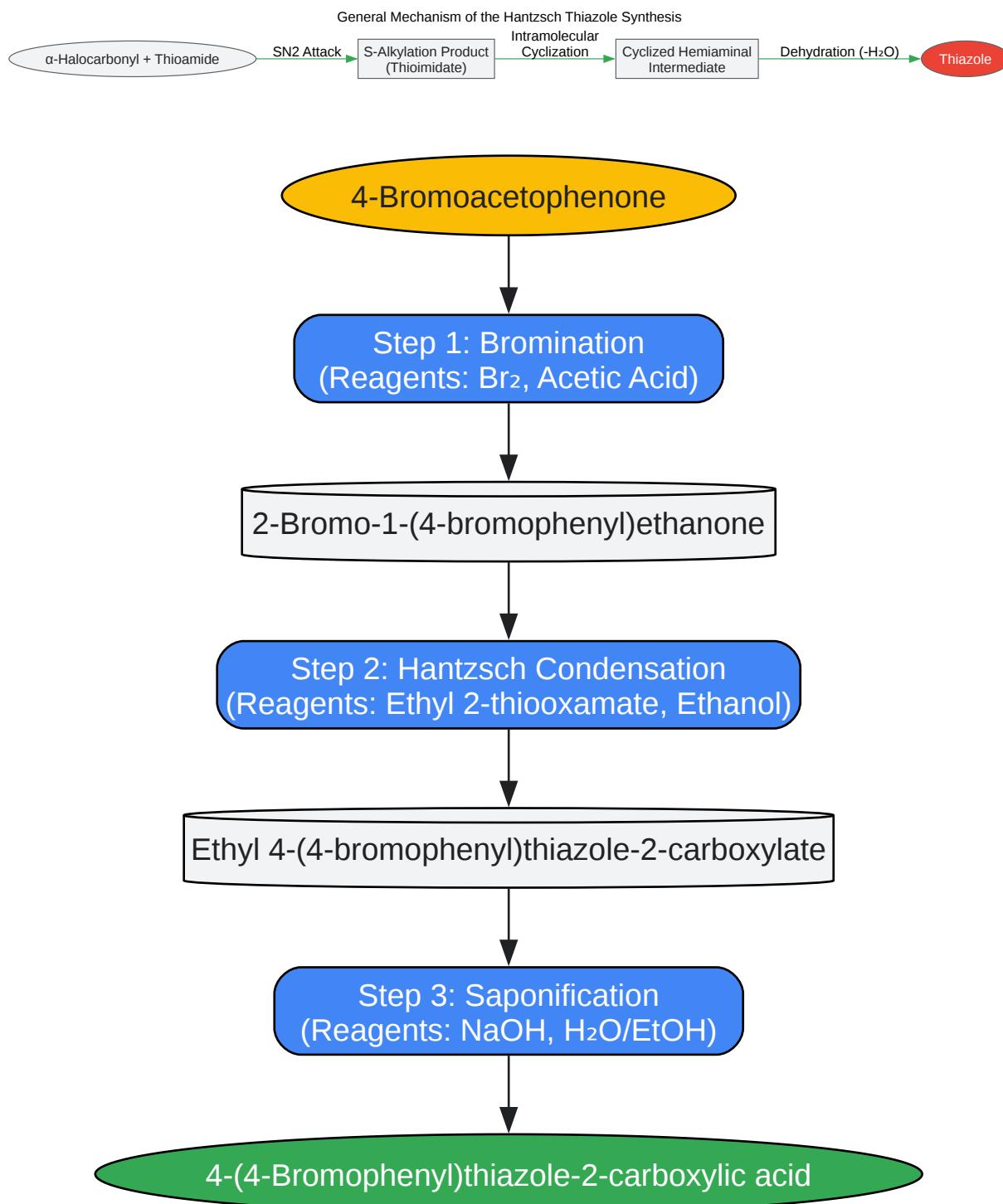
A reliable and scalable synthetic route is essential for the practical application of a chemical building block. The most robust and widely adopted method for constructing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis, first described in 1887.[6]

## The Hantzsch Thiazole Synthesis: A Mechanistic Overview

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an  $\alpha$ -halocarbonyl compound and a thioamide.[4][7][8] The reaction proceeds through a well-

established mechanism involving nucleophilic substitution, cyclization, and dehydration.

The causality of this pathway is elegant: the highly electrophilic carbon of the  $\alpha$ -halocarbonyl is attacked by the nucleophilic sulfur of the thioamide. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon, and a final dehydration step driven by the formation of the stable aromatic thiazole ring.[9]

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Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone ( $\alpha$ -Haloketone Intermediate)

- Rationale: This step creates the essential  $\alpha$ -haloketone electrophile required for the Hantzsch reaction. Acetic acid serves as a solvent and catalyst.
- Procedure:
  - Dissolve 4-bromoacetophenone (1.0 eq) in glacial acetic acid.
  - To this solution, add bromine (1.05 eq) dropwise at room temperature with vigorous stirring.
  - Continue stirring for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
  - Pour the reaction mixture slowly into ice-cold water.
  - Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product is often pure enough for the next step.

#### Step 2: Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

- Rationale: This is the key ring-forming Hantzsch condensation. Ethanol is a common solvent, and the reaction is typically run at reflux to ensure sufficient energy for cyclization and dehydration.
- Procedure:
  - Suspend 2-bromo-1-(4-bromophenyl)ethanone (1.0 eq) and ethyl 2-thiooxamate (1.1 eq) in absolute ethanol.
  - Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.
  - Upon completion, cool the reaction mixture to room temperature.
  - Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the ethyl ester.

#### Step 3: Saponification to **4-(4-Bromophenyl)thiazole-2-carboxylic acid**

- Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base to yield the desired carboxylic acid.
- Procedure:
  - Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water.
  - Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to 60-70 °C for 2-4 hours.
  - After cooling, acidify the reaction mixture to pH 2-3 with cold, dilute hydrochloric acid.
  - Collect the white precipitate by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the final product.

## Part 3: Analytical Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of spectroscopic methods is required to validate the identity and purity of **4-(4-bromophenyl)thiazole-2-carboxylic acid**. The data presented here are predicted values based on the analysis of structurally similar compounds. [10]

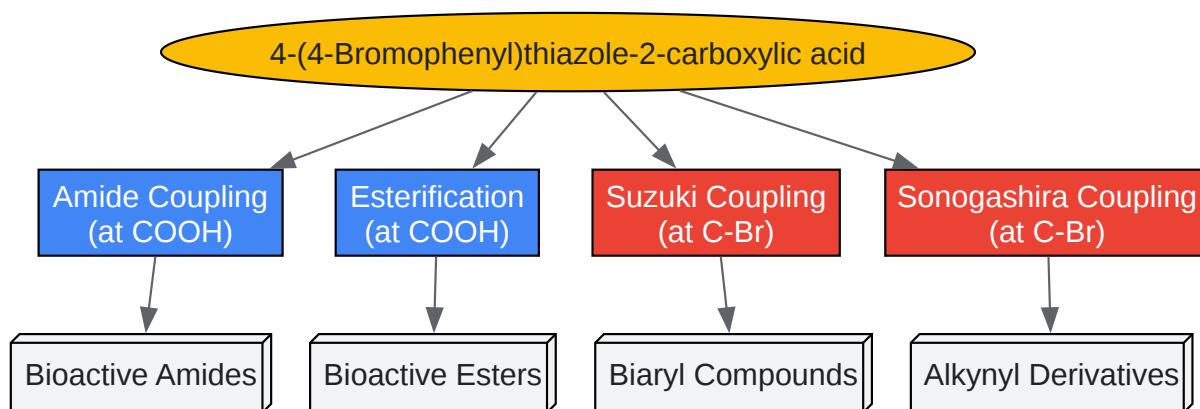
Technique	Expected Observations
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Carboxylic Acid (COOH): Broad singlet, ~13.0-14.0 ppm.- Thiazole C5-H: Singlet, ~8.0-8.5 ppm.- Bromophenyl Protons: Two doublets (AA'BB' system), ~7.6-8.0 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carboxyl Carbon (C=O): ~160-165 ppm.- Thiazole C2, C4, C5: ~165-170 ppm (C2), ~145-150 ppm (C4), ~115-120 ppm (C5).- Bromophenyl Carbons: ~120-135 ppm, with the C-Br carbon appearing around ~125 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- O-H stretch (acid): Very broad band, 2500-3300 cm<sup>-1</sup>.- C=O stretch (acid): Strong, sharp band, ~1700-1730 cm<sup>-1</sup>.- C=N / C=C stretches: 1500-1600 cm<sup>-1</sup>.- C-Br stretch: 500-650 cm<sup>-1</sup>.</li></ul>

| Mass Spec. (MS) | - Molecular Ion ( $M^+$ ): A characteristic pair of peaks of nearly equal intensity at  $m/z$  283 and 285, corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. |

## Part 4: Applications in Medicinal Chemistry and Beyond

**4-(4-Bromophenyl)thiazole-2-carboxylic acid** is not an end-product but a versatile starting point for creating more complex molecules with therapeutic potential. [2] The thiazole core is associated with a vast array of biological activities. [11][12] Key Application Areas:

- Anticancer Agents: Many thiazole-containing compounds exhibit potent antiproliferative activity. [10][11] This scaffold can be elaborated to target specific kinases or other proteins implicated in cancer progression.
- Antimicrobial Agents: The thiazole ring is a component of several antibiotics and can be functionalized to develop new agents to combat drug-resistant bacteria and fungi. [10][13]\*
- Anti-inflammatory Drugs: Thiazole derivatives have been investigated as inhibitors of inflammatory pathways. [5]\*
- Structure-Activity Relationship (SAR) Studies: This molecule is an ideal platform for SAR exploration. The carboxylic acid and the bromo-phenyl group can be independently modified to probe the chemical space around the thiazole core, leading to the optimization of potency and selectivity. [2]



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Caption: Derivatization pathways for drug discovery.

## Conclusion

**4-(4-Bromophenyl)thiazole-2-carboxylic acid** is a strategically designed molecular scaffold that embodies key principles of modern medicinal chemistry. Its robust synthesis via the Hantzsch reaction, combined with its orthogonal functional handles—the carboxylic acid and the aryl bromide—provides chemists with a powerful tool for the rapid generation of molecular diversity. A thorough understanding of its structure, synthesis, and analytical profile, as detailed in this guide, is the first step toward unlocking its full potential in the pursuit of novel therapeutics and advanced materials.

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